Product packaging for sodium;1,3-benzodioxole-5-sulfinate(Cat. No.:)

sodium;1,3-benzodioxole-5-sulfinate

Cat. No.: B8057297
M. Wt: 208.17 g/mol
InChI Key: XFZNCFPAQMJVPD-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research on Benzodioxole Sulfinates

Research into benzodioxole compounds has a rich history, initially driven by the discovery of their presence in natural products. chemicalbook.com The methylenedioxyphenyl group, the core of the 1,3-benzodioxole (B145889) structure, was identified as a key component in compounds like safrole, found in sassafras oil. nih.gov Early investigations in the 20th century focused on the biological activities of these natural products, including their use as insecticide synergists. chemicalbook.com

The evolution of research on benzodioxoles saw a significant shift towards medicinal chemistry as the therapeutic potential of this scaffold was recognized. nih.govenamine.net The discovery that many compounds containing the methylenedioxyphenyl group are bioactive led to extensive research into their synthesis and pharmacological evaluation. wikipedia.org This includes their application as antitumor, antibacterial, antifungal, and antiparasitic agents. nih.gov

The study of sulfinates, and by extension benzodioxole sulfinates, is a more recent development within the broader field of organosulfur chemistry. Sodium sulfinates have emerged as powerful and versatile building blocks in organic synthesis over the last few decades. nih.govrsc.org They are valued for their ability to participate in a variety of chemical transformations, acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.org The most common method for preparing sodium arylsulfinates involves the reduction of the corresponding sulfonyl chloride, a process that is scalable and efficient. nih.gov

The 1,3-benzodioxole moiety is a privileged scaffold in modern chemical and pharmaceutical research due to its presence in a wide array of biologically active molecules. wikipedia.org Its significance stems from its ability to impart favorable pharmacological properties to a molecule, including enhanced bioavailability and, in some cases, reduced cytotoxicity. nih.govenamine.net

Key areas of research where the benzodioxole moiety is significant include:

Anticancer Agents: The benzodioxole ring is a structural component of several clinical and investigational antitumor drugs, such as etoposide (B1684455) and teniposide. nih.gov Research has shown that the methylenedioxy unit can be crucial for the antitumor activity of these compounds. nih.gov Modifications to the 1,3-benzodioxole motif in compounds like noscapine (B1679977) have led to the development of potent cytotoxic agents against various cancer cell lines. nih.govresearchgate.net

Enzyme Inhibition: Benzodioxole derivatives have been designed and synthesized as inhibitors of various enzymes. For instance, they have been evaluated as cyclooxygenase (COX) inhibitors, with some compounds showing selectivity for COX-2, an important target in anti-inflammatory drug design. nih.gov

Neuropharmacology: The benzodioxole structure is found in a class of psychoactive drugs known as entactogens or empathogens, the most well-known of which is MDMA (3,4-methylenedioxy-methamphetamine). wikipedia.org The unique psychoactive effects of these compounds have spurred research into their mechanisms of action and potential therapeutic applications, such as in psychotherapy for post-traumatic stress disorder (PTSD). wikipedia.org

Natural Products and Medicinal Chemistry: The benzodioxole ring system is an integral part of many natural products, including sesamol (B190485) and piperine. nih.gov The continued isolation of novel benzodioxole-containing compounds from natural sources, such as marine-derived actinomycetes, fuels ongoing research into their potential therapeutic applications. researchgate.net

Table 2: Examples of Bioactive Benzodioxole-Containing Compounds

Compound Biological Activity/Application
Etoposide Antitumor agent nih.gov
Teniposide Antitumor agent nih.gov
Noscapine Analogues Antiproliferative activity nih.gov
MDMA Entactogen, potential psychotherapeutic agent wikipedia.org
Safrole Natural product, precursor in synthesis nih.gov

Overview of Research Paradigms and Theoretical Frameworks Applied to Sodium;1,3-benzodioxole-5-sulfinate

While specific studies on this compound are not widely available, the research paradigms and theoretical frameworks applied to analogous benzodioxole derivatives and sulfinate salts provide a clear indication of how this compound would be investigated.

Key research approaches include:

Synthesis and Derivatization: A primary area of research would involve the synthesis of this compound, likely via the reduction of its corresponding sulfonyl chloride, 1,3-benzodioxole-5-sulfonyl chloride. nih.gov Subsequent research would focus on using this sulfinate as a building block to create a library of new benzodioxole-containing compounds, such as sulfones and sulfonamides, for biological screening. rsc.org

Structural and Spectroscopic Analysis: The characterization of the title compound and its derivatives would rely on standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity. mdpi.com

Computational and Theoretical Chemistry: Quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) studies are common theoretical frameworks used to understand the properties and predict the activity of benzodioxole derivatives. nih.gov These computational methods can provide insights into the electronic structure, reactivity, and potential biological interactions of the molecule.

Biological Evaluation: Given the broad biological significance of the benzodioxole moiety, a key research paradigm would be the in vitro and in vivo evaluation of this compound and its derivatives for various biological activities. This would likely include screening for anticancer, antimicrobial, and enzyme inhibitory properties. nih.govresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO4S B8057297 sodium;1,3-benzodioxole-5-sulfinate

Properties

IUPAC Name

sodium;1,3-benzodioxole-5-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZNCFPAQMJVPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Precursor Chemistry for Sodium;1,3 Benzodioxole 5 Sulfinate

Advanced Synthetic Routes to Sodium;1,3-benzodioxole-5-sulfinate

The direct formation of the sulfinate moiety on the benzodioxole ring is a key challenge addressed by several advanced synthetic methods.

The introduction of a sulfinate group (-SO₂Na) onto the 1,3-benzodioxole (B145889) core is not typically achieved through direct sulfination. Instead, a multi-step approach is more common. One of the most prevalent and reliable methods involves the reduction of a corresponding sulfonyl chloride. nih.gov

The synthesis generally begins with the sulfonation of 1,3-benzodioxole to produce 1,3-benzodioxole-5-sulfonic acid. This is a classic electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), often in fuming sulfuric acid, acts as the electrophile. wikipedia.orgvedantu.com The electron-donating nature of the methylenedioxy group directs the substitution to the 5-position of the aromatic ring. chemicalbook.com The resulting sulfonic acid is then converted to its sulfonyl chloride, 1,3-benzodioxole-5-sulfonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfuric acid. wikipedia.org

The crucial step is the reduction of the 1,3-benzodioxole-5-sulfonyl chloride to the target sodium sulfinate. This transformation is commonly achieved using reducing agents such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with the addition of sodium bicarbonate to maintain a basic pH. nih.gov The mechanism involves the nucleophilic attack of the sulfite on the sulfonyl chloride, followed by the displacement of the chloride ion and subsequent rearrangement to form the sulfinate.

Another synthetic pathway involves organometallic intermediates. This route starts with a halogenated precursor, such as 5-bromo-1,3-benzodioxole. prepchem.com This precursor undergoes a metal-halogen exchange, for instance, by reacting with an organolithium reagent like n-butyllithium at low temperatures, to form a highly reactive lithiated benzodioxole species. This intermediate is then quenched with sulfur dioxide (SO₂). prepchem.com The resulting lithium sulfinate can be converted to the sodium salt through a simple salt metathesis reaction.

Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. numberanalytics.comnumberanalytics.com The choice of reagents, solvents, temperature, and reaction time are all critical factors. asiachmical.com

In the reduction of 1,3-benzodioxole-5-sulfonyl chloride, the temperature must be controlled to prevent side reactions. numberanalytics.com While the reaction with sodium sulfite is often conducted at elevated temperatures (70–80 °C) to ensure a reasonable reaction rate, excessive heat can lead to decomposition of the product. nih.gov The concentration of the reactants is also a key variable; using a slight excess of the reducing agent can drive the reaction to completion. numberanalytics.com Post-reaction, the purity of the product is significantly enhanced by purification techniques such as recrystallization from a suitable solvent system, like ethanol/water, which effectively removes unreacted starting materials and byproducts. nih.gov

The following interactive table summarizes key parameters for the optimization of the sulfonyl chloride reduction method.

ParameterConditionRationale for OptimizationPotential Issues
Temperature 50-80°CBalances reaction rate with product stability. numberanalytics.comnumberanalytics.comHigher temperatures can lead to decomposition and side reactions.
Reducing Agent Sodium Sulfite (Na₂SO₃) / ZincNa₂SO₃ is a common and effective reagent. Zinc is an alternative. nih.govStoichiometry must be controlled to avoid excess reducing agent in the final product.
Solvent Water, Ethanol/WaterSolubilizes reactants and facilitates the reaction. numberanalytics.comThe solvent system must allow for effective precipitation or crystallization of the product.
pH Neutral to Basic (using NaHCO₃)Prevents side reactions and ensures the stability of the sulfinate product. nih.govIncorrect pH can lead to the formation of sulfonic acid or other byproducts.
Reaction Time 1-4 hoursEnsures the reaction goes to completion. researchgate.netProlonged reaction times may increase the likelihood of byproduct formation.

The chemo- and regioselectivity of the synthesis are crucial for producing the desired isomer, this compound.

Regioselectivity : The directing effect of the bridged methylenedioxy group in 1,3-benzodioxole is paramount. This group is an ortho-, para-director and activates the aromatic ring towards electrophilic substitution. chemicalbook.com Due to steric hindrance at the ortho positions (4 and 7), electrophilic attack occurs predominantly at the para-position (5-position). This inherent electronic property of the benzodioxole core ensures high regioselectivity during the initial sulfonation step, leading almost exclusively to the 5-substituted product. vedantu.com

Chemoselectivity : Chemoselectivity becomes important when the benzodioxole ring is already substituted with other functional groups. The synthetic strategy must be designed to ensure that the sulfination reaction occurs without affecting these other groups. For instance, if the precursor contains a group susceptible to reduction, the choice of reducing agent for the sulfonyl chloride step is critical. Mild reducing agents would be preferred to avoid unwanted transformations. rsc.org Similarly, in the organometallic route, the low temperatures used for the metal-halogen exchange and quenching with SO₂ help to prevent side reactions with other electrophilic sites on the molecule. researchgate.net

Precursor Chemistry and Starting Material Derivatization for this compound

The availability and synthesis of appropriately functionalized starting materials are foundational to the successful synthesis of the target compound.

The core 1,3-benzodioxole structure is typically synthesized from catechol (1,2-dihydroxybenzene) and a methylene (B1212753) halide, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a base. wikipedia.org This reaction, known as Williamson ether synthesis, forms the characteristic five-membered dioxole ring.

To create substituted benzodioxole precursors, one can start with a substituted catechol. For example, using 4-substituted catechols in the reaction with a methylene halide will yield 5-substituted 1,3-benzodioxoles. Alternatively, the unsubstituted 1,3-benzodioxole can be functionalized directly. worldresearchersassociations.comresearchgate.net

The following table outlines common methods for synthesizing key benzodioxole precursors.

PrecursorStarting Material(s)ReagentsTypical YieldReference
1,3-BenzodioxoleCatechol, DichloromethaneNaOH or other baseGood prepchem.com
5-Bromo-1,3-benzodioxole1,3-BenzodioxoleN-Bromosuccinimide (NBS)High worldresearchersassociations.com
1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-BenzodioxolePOCl₃, DMF (Vilsmeier-Haack)Moderate-Good sciencemadness.org
4-Bromo-1,3-benzodioxole3-Bromocatechol, DichloromethaneNaOHGood prepchem.com

Functionalizing the benzodioxole core before introducing the sulfinate group is a key strategy for building molecular complexity and for enabling certain synthetic routes. A common and highly useful functionalization is halogenation, particularly bromination.

Reacting 1,3-benzodioxole with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride selectively installs a bromine atom at the 5-position, yielding 5-bromo-1,3-benzodioxole. worldresearchersassociations.com This brominated compound is a versatile intermediate. As mentioned previously, it is the direct precursor for the organometallic route to the sulfinate, via lithium-bromine exchange followed by reaction with SO₂. prepchem.com

Other functionalization reactions can also be employed. For example, Friedel-Crafts acylation can introduce a keto group, and nitration can add a nitro group, both primarily at the 5-position. These groups can then be transformed into other functionalities or can influence subsequent reaction steps. However, for the synthesis of the target sulfinate, direct sulfonation of the unsubstituted benzodioxole or the use of the 5-bromo derivative are the most direct and widely applied strategies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize less toxic and renewable materials. Key areas of focus include the adoption of solvent-free reaction conditions and the design of efficient, recyclable catalysts.

Solvent-free synthesis, particularly through mechanochemistry, presents a promising avenue for the environmentally benign production of sodium sulfinates. Mechanochemical methods, which involve grinding or milling solid reactants together, can lead to shorter reaction times, higher yields, and the elimination of bulk solvent waste.

While direct experimental data for the mechanochemical synthesis of this compound is not yet widely published, analogous reactions provide a strong proof of concept. For instance, the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been successfully demonstrated. This approach, which uses potassium iodide as an activator under water-assisted grinding conditions, is metal-catalyst-, base-, oxidant-, and solvent-free, highlighting its green credentials.

Table 1: Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinates

Entryα,β-Unsaturated Carboxylic AcidSodium SulfinateActivatorConditionsYield (%)
1Cinnamic acidSodium benzenesulfinateKI (50 mol%)Water-assisted grinding92
2Crotonic acidSodium p-toluenesulfinateKI (50 mol%)Water-assisted grinding88
33,3-Dimethylacrylic acidSodium methanesulfinateKI (50 mol%)Water-assisted grinding85
This table is illustrative and based on analogous reactions to demonstrate the potential of mechanochemistry for the synthesis of sulfinates.

The direct sulfonation of aromatic compounds under solvent-free conditions has also been explored. Microwave-assisted synthesis of 1,3-benzodioxole derivatives by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent, has shown advantages in terms of time, yield, and simplicity. researchgate.net

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, offering advantages such as ease of separation, reduced waste, and potential for continuous processes. For the sulfonation of aromatic compounds like 1,3-benzodioxole, research has focused on solid acid catalysts that can replace traditional, corrosive, and difficult-to-recycle homogeneous catalysts like sulfuric acid.

Silica-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium hydrogen sulfate (B86663) (SiO2/KHSO4), have been investigated as reusable green catalysts for the sulfonation of aromatic compounds using sodium bisulfite under solvent-free microwave irradiation. researchgate.net These catalysts have demonstrated good to excellent yields and can be recycled multiple times with only a slight decrease in activity.

Another promising area is the use of carbon-based solid acid catalysts. Materials derived from the sulfonation of incompletely carbonized organic matter, such as waste newspaper, have been shown to be effective and recyclable catalysts for various acid-catalyzed reactions. researchgate.net These catalysts possess -SO3H, -COOH, and phenolic -OH groups that contribute to their catalytic activity.

Continuous flow reactions using heterogeneous catalysts are also gaining traction. For instance, the acylation of 1,3-benzodioxole has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst, demonstrating excellent stability and selectivity over extended periods. nih.gov This approach minimizes manual handling and waste generation.

Table 2: Performance of Heterogeneous Catalysts in Reactions of Aromatic Compounds

CatalystReaction TypeSubstrateConditionsConversion/Yield (%)Recyclability
SiO2/HClO4SulfonationAnisoleMicrowave, solvent-free95% YieldUp to 4 cycles
SiO2/KHSO4SulfonationTolueneMicrowave, solvent-free92% YieldUp to 3 cycles
Zn-AquivionAcylation1,3-BenzodioxoleContinuous flow, 100°C73% Conversion, 62% SelectivityStable for 6h
AquivionSO3H®Acylation1,3-BenzodioxoleContinuous flow, 100°C71-73% Conversion, 61-62% YieldStable for 6h
This table presents data from analogous reactions to illustrate the potential of these catalytic systems for the synthesis of this compound.

The direct synthesis of arylsulfonamides from electron-rich aromatic compounds using an in situ generated N-sulfonylamine as the active electrophile under mild, metal-free conditions further underscores the trend towards more sustainable synthetic routes. nih.govrsc.org

Iii. Chemical Reactivity and Mechanistic Investigations of Sodium;1,3 Benzodioxole 5 Sulfinate

Reaction Mechanisms Involving the Sulfinate Moiety

The chemical behavior of sodium;1,3-benzodioxole-5-sulfinate is characterized by three principal reaction pathways centered on the sulfinate group: nucleophilic attack, radical formation, and electrophilic activation. The prevailing mechanism is often dependent on the reaction conditions, including the nature of the co-reactants, catalysts, and solvents employed.

The sulfinate anion, [R-S(O)O]⁻, is generally considered a soft and potent nucleophile, with the nucleophilic character primarily residing on the sulfur atom rather than the oxygen atoms. The nucleophilicity of the sulfur atom in arylsulfinates is influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the 1,3-benzodioxole (B145889) ring system acts as an electron-donating group, which can enhance the nucleophilicity of the sulfur atom compared to unsubstituted benzenesulfinate. scbt.com

In nucleophilic substitution reactions, the sulfinate anion readily attacks electrophilic centers to form new sulfur-carbon, sulfur-nitrogen, or sulfur-oxygen bonds. The rate and efficiency of these reactions can be influenced by the solvent, with studies showing that the ability of a solvent to form hydrogen bonds with the anion can reduce its nucleophilic reactivity. rsc.org The reaction typically proceeds via an Sₙ2 mechanism when reacting with alkyl halides, leading to the formation of sulfones.

Sodium sulfinates are well-established precursors for sulfonyl radicals (RSO₂•). google.com The generation of the 1,3-benzodioxole-5-sulfonyl radical from its corresponding sodium salt can be initiated through various methods, including transition-metal catalysis, photoredox catalysis, or electrochemical oxidation. google.comnih.gov These methods facilitate a single-electron transfer (SET) from the sulfinate anion.

Once generated, the sulfonyl radical is a versatile intermediate that can participate in a wide array of chemical transformations:

Addition to Alkenes and Alkynes: The sulfonyl radical can add across carbon-carbon multiple bonds to form new carbon-sulfur bonds, a key step in the synthesis of various sulfone-containing molecules.

Minisci-type Reactions: It can undergo addition to protonated heteroaromatic compounds.

Coupling Reactions: It can couple with other radical species or participate in radical/polar crossover reactions. google.com

These radical pathways offer a powerful and often complementary approach to the ionic pathways for the functionalization of organic molecules. nih.gov

While the sulfinate anion is inherently nucleophilic, it can be induced to act as an electrophile through activation. nih.govsigmaaldrich.com One such strategy involves the use of hypervalent iodine(III) reagents. In this process, the sulfur lone pair of the sulfinate attacks the iodane, leading to the formation of a highly reactive sulfonium (B1226848) species. This electrophilic intermediate is susceptible to attack by various nucleophiles. This activation transforms the typically nucleophilic sulfinate into a potent electrophilic sulfonylating agent, expanding its synthetic utility.

Derivatization and Functionalization Strategies of this compound

The versatile reactivity of this compound allows for its conversion into a range of other important sulfur-containing functional groups. These transformations leverage the nucleophilic, radical, and activatable electrophilic nature of the sulfinate moiety.

Sulfonates: The oxidation of this compound can yield the corresponding sulfonate. A method for this transformation involves reaction with a hypervalent iodine(III) reagent in the presence of an alcohol. The sulfinate is first activated to an electrophilic sulfonium species, which is then trapped by the alcohol nucleophile to furnish the sulfonate ester.

Sulfonyl Chlorides: The conversion of a sodium sulfinate to a sulfonyl chloride is an oxidative chlorination process. This can be achieved by treating the sulfinate salt with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction involves the oxidation of the sulfur(IV) center of the sulfinate to a sulfur(VI) center, with concurrent introduction of a chlorine atom. The resulting 1,3-benzodioxole-5-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters. scbt.com

Target CompoundReaction TypeTypical ReagentsProduct Functional Group
1,3-Benzodioxole-5-sulfonate EsterOxidative EsterificationHypervalent Iodine(III) Reagent, Alcohol (R-OH)Sulfonate Ester (-SO₃R)
1,3-Benzodioxole-5-sulfonyl ChlorideOxidative ChlorinationSulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)Sulfonyl Chloride (-SO₂Cl)

The dual nucleophilic and potential electrophilic nature of this compound allows it to react with a broad spectrum of reagents.

Reactions with Electrophiles: As a nucleophile, the sulfinate anion reacts with various electrophilic partners. Common examples include:

Alkylation: Reaction with alkyl halides (R-X) to form sulfones (R-SO₂-Ar).

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Amination: Reaction with electrophilic nitrogen sources to form sulfonamides, often catalyzed by transition metals. sigmaaldrich.com

Reactions with Nucleophiles: Following activation to an electrophilic species, the sulfinate moiety can react with nucleophiles. As described previously, activation with a hypervalent iodine reagent allows for reactions with nucleophiles like alcohols. This strategy can also be extended to other nucleophiles, such as electron-rich aromatic systems, leading to the formation of diaryl sulfones.

Reaction ModeReactant TypeExample ReagentProduct Type
NucleophilicElectrophileAlkyl Halide (e.g., CH₃I)Alkyl Aryl Sulfone
NucleophilicElectrophileMichael Acceptor (e.g., Methyl Acrylate)Adduct Sulfone
RadicalAlkeneStyrene (with initiator)β-Sulfonylated Alkane
Electrophilic (Activated)NucleophileAlcohol (e.g., Ethanol)Sulfonate Ester

Palladium-Catalyzed Cross-Coupling Reactions Involving Benzodioxole-5-sulfinate Derivatives

This compound and its derivatives have emerged as versatile coupling partners in palladium-catalyzed cross-coupling reactions. These reactions leverage the sulfinate group as a leaving group (in a process known as desulfinative coupling) to form new carbon-carbon or carbon-heteroatom bonds. The 1,3-benzodioxole moiety, often found in natural products and pharmacologically active compounds, makes these building blocks particularly valuable in medicinal chemistry and materials science. chemicalbook.comresearchgate.net

Palladium-catalyzed desulfinative cross-coupling reactions provide an effective method for the synthesis of biaryls and other coupled products. In these reactions, the aryl sulfinate acts as an aryl source, extruding sulfur dioxide (SO₂) in the process. nih.gov The general catalytic cycle for a carbocyclic sulfinate, such as this compound, involves several key steps. For carbocyclic sulfinates, the oxidative addition of an aryl halide to the Pd(0) catalyst is followed by a turnover-limiting transmetalation step with the sulfinate salt. nih.govacs.org Subsequent reductive elimination releases the cross-coupled product and regenerates the active Pd(0) catalyst.

The reaction conditions for these couplings are crucial for achieving high efficiency. Studies on related aryl sulfinates have shown that the choice of palladium source, ligand, and base significantly impacts the reaction outcome. semanticscholar.org For instance, catalysts such as Pd(OAc)₂ paired with bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven effective. acs.orgsemanticscholar.org The presence of a base, typically potassium carbonate, is often essential, playing a dual role in facilitating the transmetalation and sequestering the SO₂ byproduct. nih.gov

A variety of coupling partners can be employed in these reactions. Aryl halides (bromides and chlorides) are common substrates, allowing for the construction of unsymmetrical biaryls. nih.govsemanticscholar.org Benzyl chlorides have also been successfully coupled with aromatic sodium sulfinates to produce diarylmethanes. nih.gov Furthermore, palladium-catalyzed reactions of sulfinate esters with organoborons can yield sulfoxides, demonstrating the versatility of the sulfinate functional group. nih.govacs.org

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving aryl sulfinates, which are applicable to derivatives of 1,3-benzodioxole-5-sulfinate.

EntryAryl SulfinateCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
1Sodium benzenesulfinate4-BromotoluenePd(OAc)₂ / PCy₃K₂CO₃1,4-Dioxane4-Methylbiphenyl85
2Sodium p-toluenesulfinate1-Bromo-4-methoxybenzenePd(OAc)₂ / PCy₃K₂CO₃1,4-Dioxane4-Methoxy-4'-methylbiphenyl90
3Sodium benzenesulfinateBenzyl chloridePd(dba)₂ / XPhosK₂CO₃TolueneDiphenylmethane82
4Sodium p-toluenesulfinate4-Chlorobenzyl chloridePd(dba)₂ / XPhosK₂CO₃Toluene4-Chloro-1-(4-methylbenzyl)benzene75

This table is a representation of typical reaction conditions and yields for palladium-catalyzed cross-coupling of aryl sulfinates based on published literature for analogous compounds.

Structure-Reactivity Relationships within Benzodioxole Sulfinate Systems

The reactivity of this compound in palladium-catalyzed cross-coupling and other reactions is intrinsically linked to the electronic and steric properties of the benzodioxole ring system. Understanding these structure-reactivity relationships is crucial for optimizing reaction conditions and predicting the behavior of these compounds.

The 1,3-benzodioxole group is generally considered to be electron-donating due to the presence of the two oxygen atoms in the dioxole ring. This electron-donating nature influences the nucleophilicity of the sulfinate group. Compared to an unsubstituted phenylsulfinate, the benzodioxole moiety increases the electron density on the aromatic ring, which can, in turn, affect the rate and efficiency of the transmetalation step in the catalytic cycle of cross-coupling reactions.

The steric profile of the benzodioxole sulfinate is also a significant factor. While the 1,3-benzodioxole ring itself is relatively planar and does not impose significant steric hindrance at the 5-position where the sulfinate group is attached, substituents on the benzodioxole ring could introduce steric bulk. Such steric hindrance could potentially slow down the approach of the sulfinate to the palladium center during the transmetalation step.

Furthermore, the nature of the sulfinate group itself—whether it is a sodium salt or an ester—also dictates its reactivity. nih.govacs.org Sulfinate esters, for instance, have been shown to be effective partners in palladium-catalyzed sulfinylation of organoborons to produce sulfoxides. nih.govacs.org The reactivity of these derivatives will also be modulated by the electronic influence of the benzodioxole ring system.

Iv. Advanced Theoretical and Computational Studies on Sodium;1,3 Benzodioxole 5 Sulfinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For sodium;1,3-benzodioxole-5-sulfinate, such studies would offer insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not prevalent in public literature, analysis of related structures like 1,3-benzodioxole (B145889) derivatives and benzenesulfinate provides valuable insights.

DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For the 1,3-benzodioxole moiety, the aromatic ring fused to the dioxole ring creates a delocalized π-electron system. The oxygen atoms in the dioxole ring contribute lone pair electrons to this system, influencing the electron density distribution across the molecule. The sulfinate group (-SO₂⁻) is a strong electron-withdrawing group, which would be expected to lower the energy of the molecular orbitals and influence the regions of highest and lowest electron density.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution on the molecule's surface. For the 1,3-benzodioxole-5-sulfinate anion, the MEP would likely show a high concentration of negative potential (red/yellow colors) around the oxygen atoms of the sulfinate group, indicating the most probable sites for electrophilic attack. The aromatic ring and the dioxole moiety would exhibit regions of varying potential, guiding interactions with other molecules.

Table 1: Hypothetical DFT Parameters for the 1,3-benzodioxole-5-sulfinate Anion (Based on Analogous Compounds)

ParameterEstimated ValueSignificance
HOMO Energy-6.5 eV to -7.5 eVIndicates electron-donating capability
LUMO Energy-1.0 eV to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.5 eV to 6.5 eVReflects chemical stability and reactivity
Dipole Moment8 D to 12 DMeasures overall polarity of the molecule

Note: These values are estimations based on DFT calculations performed on similar aromatic sulfonate and benzodioxole compounds and are for illustrative purposes only.

Computational chemistry can map out potential reaction pathways for a molecule, identifying the transition states and calculating the activation energies. For this compound, this could be applied to understand its synthesis, degradation, or its role as a reactant in chemical processes. For instance, the sulfinate group is a key functional group that can undergo oxidation to a sulfonate or participate in various coupling reactions.

A computational study of its oxidation would involve modeling the interaction with an oxidizing agent. By calculating the energies of the reactant, transition state, and product, the activation energy barrier for the reaction can be determined. This information is crucial for predicting reaction rates and understanding the reaction mechanism at a molecular level. The calculations would likely show that the sulfur atom is the primary site of oxidation.

DFT and other quantum chemical methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural confirmation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. For the 1,3-benzodioxole-5-sulfinate anion, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S-O bonds in the sulfinate group, C-H stretching of the aromatic ring, and various vibrations of the benzodioxole ring system. Studies on 5-nitro-1,3-benzodioxole have demonstrated good agreement between experimental and theoretically calculated vibrational wavenumbers using DFT methods. orientjchem.orgscispace.com The CH₂ group's scissoring, wagging, and twisting modes in the dioxole ring have been identified through such comparative analyses. orientjchem.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for the 1,3-benzodioxole-5-sulfinate Anion

Vibrational ModePredicted Wavenumber Range (cm⁻¹)
S=O Asymmetric Stretch1050 - 1150
S=O Symmetric Stretch950 - 1050
C-S Stretch650 - 750
Aromatic C=C Stretch1450 - 1600
C-O-C Stretch (Dioxole)1200 - 1300
CH₂ Scissoring (Dioxole)~1485

Note: These are typical ranges for the specified functional groups and are subject to shifts based on the complete molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry software can calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. These calculations would predict the specific chemical shifts for the protons and carbons in the aromatic ring and the methylene (B1212753) bridge of the dioxole group, aiding in the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions.

For this compound in an aqueous solution, MD simulations could reveal the structure of the hydration shell around the sulfinate anion and the sodium cation. acs.org Simulations on similar compounds like sodium dodecyl benzene (B151609) sulfonate have shown that sodium ions tend to gather around the polar head of the surfactant. pku.edu.cn A similar effect would be expected here, with Na⁺ ions localizing near the negatively charged sulfinate group. The simulations would also show the formation of hydrogen bonds between the oxygen atoms of the sulfinate group and surrounding water molecules. pku.edu.cn

Conformational analysis of the 1,3-benzodioxole ring system is also of interest. Studies have indicated that the five-membered dioxole ring is not perfectly planar but is puckered. orientjchem.org MD simulations could explore the flexibility of this ring and the rotational freedom around the C-S bond connecting the sulfinate group to the aromatic ring, identifying the most stable conformations in different environments.

In Silico Modeling of Interactions with Receptor Sites (Excluding Biological Implications)

In silico modeling, particularly molecular docking, is used to predict the binding orientation and affinity of a small molecule to a receptor's binding site. While excluding biological outcomes, the principles of these interactions are based on fundamental physicochemical properties.

A hypothetical docking study of the 1,3-benzodioxole-5-sulfinate anion into a receptor cavity would focus on identifying the types of non-covalent interactions that stabilize the complex. These interactions could include:

Ionic Bonds: The negatively charged sulfinate group could form strong ionic bonds or salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in a receptor pocket.

Hydrogen Bonds: The oxygen atoms of the sulfinate and the dioxole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzodioxole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a molecule with its binding affinity. nih.gov For a series of related sulfinate compounds, a QSAR model could be developed to predict binding strength based on descriptors such as molecular weight, polarity, and specific electronic parameters derived from quantum chemical calculations.

Table 3: Potential Intermolecular Interactions for 1,3-benzodioxole-5-sulfinate in a Receptor Site

Molecular MoietyPotential Interaction TypeInteracting Partner (Example)
Sulfinate Group (-SO₂⁻)Ionic Interaction, Hydrogen BondingPositively charged residues (Arg, Lys), Hydrogen bond donors (e.g., Ser, Thr)
Benzodioxole Ringπ-π Stacking, Hydrophobic InteractionsAromatic residues (Phe, Tyr, Trp), Nonpolar residues (e.g., Leu, Val)
Dioxole Oxygen AtomsHydrogen BondingHydrogen bond donors

V. Analytical Methodologies for Research on Sodium;1,3 Benzodioxole 5 Sulfinate

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are indispensable for separating sodium;1,3-benzodioxole-5-sulfinate from reaction mixtures, starting materials, byproducts, and for quantifying its purity. High-performance liquid chromatography (HPLC) is the most common technique, while gas chromatography (GC) may be used after appropriate derivatization.

Reverse-phase HPLC is a powerful and widely used method for the analysis of non-volatile, polar compounds such as this compound. The development of a robust HPLC method is critical for ensuring accurate purity determination and for the isolation of the compound for further studies.

A typical HPLC method for the analysis of 1,3-benzodioxole (B145889) derivatives involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used. The buffer helps to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times. UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light.

Based on methods developed for similar aromatic sulfinates and 1,3-benzodioxole derivatives, a hypothetical HPLC method for the purity assessment of this compound is presented in the table below.

ParameterCondition
Stationary Phase (Column)C18, 5 µm particle size, 4.6 x 250 mm
Mobile PhaseAcetonitrile: 0.1 M Ammonium Acetate Buffer (pH 6.5) (30:70, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile and therefore not directly amenable to GC analysis. However, GC can be employed for its analysis after conversion into a volatile derivative.

A common derivatization strategy for sulfinic acids and their salts is the conversion to more volatile sulfonyl chlorides or sulfinate esters. For instance, treatment with a chlorinating agent like thionyl chloride can convert the sulfinate into the corresponding sulfonyl chloride. Alternatively, esterification with an alcohol in the presence of an acid catalyst can yield a volatile sulfinate ester. These derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

It is important to note that the derivatization process itself must be efficient and should not introduce impurities that could interfere with the analysis.

Sulfinates can be chiral at the sulfur atom if the two organic substituents and the oxygen atom are different. In the case of this compound, the sulfur atom is bonded to the 1,3-benzodioxole ring, an oxygen atom, and implicitly has a lone pair of electrons. Sulfinic acids and their salts are generally considered achiral due to rapid proton exchange or inversion at the sulfur center. However, if the sulfinate is converted to a derivative where the sodium is replaced by a chiral group, or if it is analyzed under conditions that restrict inversion, it could potentially be resolved into enantiomers.

While there is no specific literature on the chiral separation of this compound, chiral chromatography is a well-established technique for the resolution of chiral sulfoxides and sulfinate esters. nih.govacs.org Should the synthesis of this compound result in a chiral derivative, or if there is a need to investigate its potential chirality, chiral HPLC with a suitable chiral stationary phase would be the method of choice.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzodioxole ring system. The chemical shifts and coupling patterns of these aromatic protons would confirm the substitution pattern. A singlet would be expected for the methylene (B1212753) protons of the dioxole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for all the unique carbon atoms in the molecule, including the carbons of the aromatic ring, the methylene carbon of the dioxole ring, and the carbon atom attached to the sulfinate group.

Based on known data for 1,3-benzodioxole and related substituted aromatic compounds, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. chemicalbook.comchemicalbook.comresearchgate.netrsc.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~ 6.8 - 7.5~ 105 - 150
OCH₂O~ 6.0~ 101

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be suitable for generating ions of this salt for mass analysis.

The mass spectrum would be expected to show a prominent ion corresponding to the sulfinate anion [C₇H₅O₄S]⁻. The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions could involve the loss of SO₂ or other characteristic fragments of the 1,3-benzodioxole ring system, providing further confirmation of the structure. Analysis of the isotopic pattern would also help to confirm the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods probe the quantized vibrational states of a molecule, and the resulting spectra provide a unique fingerprint of the compound. While no specific spectra for this compound are publicly available, the expected characteristic absorption bands and Raman shifts can be predicted based on the analysis of its constituent functional groups: the 1,3-benzodioxole ring system and the sodium sulfinate group.

The 1,3-benzodioxole moiety is characterized by several distinct vibrational modes. These include the C-H stretching vibrations of the aromatic ring and the methylene (-CH2-) group, the aromatic C=C stretching vibrations, and the characteristic C-O-C stretching of the dioxole ring. orientjchem.orgresearchgate.netnih.gov The sulfinate group (R-SO2⁻Na⁺) also has strong and characteristic IR absorptions. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent. optica.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. In general, symmetric vibrations and those involving less polar bonds tend to be more intense in Raman spectra. Therefore, the symmetric stretching of the S=O bond in the sulfinate group and the vibrations of the benzene (B151609) ring are expected to produce strong Raman signals.

Predicted Vibrational Spectroscopy Data for this compound:

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-HStretching3100-30003100-3000Medium to Weak
Methylene (-CH₂)Asymmetric Stretching~2950~2950Medium
Methylene (-CH₂)Symmetric Stretching~2850~2850Medium
Aromatic C=CStretching1620-1580, 1510-14701620-1580, 1510-1470Strong to Medium
Methylene (-CH₂)Scissoring~1465~1465Medium
Dioxole C-O-CAsymmetric Stretching1260-12301260-1230Strong
Dioxole C-O-CSymmetric Stretching1040-10201040-1020Strong
Sulfinate S=OAsymmetric Stretching1100-10001100-1000Strong
Sulfinate S=OSymmetric Stretching1000-9001000-900Strong
Aromatic C-HOut-of-plane Bending900-800WeakStrong

This table is based on data from related 1,3-benzodioxole derivatives and aryl sulfinates. orientjchem.orgresearchgate.netnih.govoptica.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would reveal the geometry of the 1,3-benzodioxole-5-sulfinate anion, including the planarity of the ring system and the bond lengths and angles of the sulfinate group. Furthermore, it would elucidate the coordination environment of the sodium cation, showing how it interacts with the oxygen atoms of the sulfinate group and potentially with water molecules if the crystal is a hydrate. The crystal packing, which describes how the ions are arranged in the crystal lattice, would also be determined.

While specific crystallographic data for this compound is not publicly available, general expectations for the solid-state structure can be inferred. It is likely to form an ionic crystal lattice. The sodium ion would be coordinated by multiple oxygen atoms from the sulfinate groups of neighboring anions, leading to a polymeric or layered structure. The specific coordination number and geometry around the sodium ion can vary.

Hypothetical Crystallographic Data for this compound:

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the unit cell.Monoclinic or Orthorhombic
Space GroupThe set of symmetry operations for the crystal.e.g., P2₁/c or Pbca
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.To be determined experimentally
ZThe number of formula units per unit cell.e.g., 4
Key Bond Lengths (Å)The distances between bonded atoms.S=O: ~1.50 Å, S-C: ~1.80 Å, Na-O: 2.2-2.6 Å
Key Bond Angles (°)The angles between three connected atoms.O-S-O: ~110°, O-S-C: ~105°

This table presents hypothetical data based on general principles of X-ray crystallography and the known structures of similar organic sodium salts.

Vi. Applications of Sodium;1,3 Benzodioxole 5 Sulfinate in Advanced Organic Synthesis

Sodium;1,3-benzodioxole-5-sulfinate as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound renders it an effective building block for synthesizing intricate molecular architectures. The 1,3-benzodioxole (B145889) ring is a common feature in numerous natural products and pharmacologically active compounds, while the sulfinate group provides a reactive handle for elaboration. researchgate.netresearchgate.net

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in medicinal chemistry. openmedicinalchemistryjournal.com Sodium aryl sulfinates, including this compound, can serve as precursors for the synthesis of sulfur-containing heterocycles. For instance, they can be utilized in reactions leading to the formation of benzothiazines and other related structures. openmedicinalchemistryjournal.com The sulfinate can be converted into a more reactive sulfonyl chloride intermediate, which then undergoes cyclization reactions with appropriate amine-bearing substrates. This approach allows for the direct incorporation of the 1,3-benzodioxole-5-sulfonyl group into a heterocyclic ring system, a strategy valuable for creating new chemical entities for pharmaceutical research.

The formation of carbon-sulfur (C–S) and carbon-carbon (C–C) bonds is fundamental to organic synthesis. Sodium sulfinates are exceptionally versatile reagents for creating these linkages. nih.govresearchgate.net

Carbon-Sulfur Bond Formation: this compound is an excellent precursor for the synthesis of sulfones. nih.gov It can react with a variety of electrophiles, such as alkyl halides and activated alkenes (e.g., in Michael additions), to form the corresponding 1,3-benzodioxolyl sulfones. These reactions typically proceed via nucleophilic attack of the sulfinate sulfur atom on the electrophilic carbon center. Furthermore, under oxidative or radical-generating conditions, the sulfinate can act as a source of the 1,3-benzodioxole-5-sulfonyl radical (ArSO₂•), which can add across double and triple bonds to furnish vinyl, allyl, and β-keto sulfones. nih.govresearchgate.net

Table 1: Representative C-S Bond Forming Reactions with Aryl Sulfinates

Reaction TypeElectrophile/PartnerConditionsProduct Type
Nucleophilic SubstitutionAlkyl Halide (R-X)Polar aprotic solventAryl Alkyl Sulfone
Michael Additionα,β-Unsaturated CarbonylBase catalystβ-Keto Aryl Sulfone
Radical AdditionAlkeneRadical initiator (e.g., TBHP)Aryl Alkyl Sulfone
Coupling ReactionAryl HalideTransition metal catalyst (e.g., Cu)Diaryl Sulfone

Carbon-Carbon Bond Formation: While less direct, C–C bond formation can be achieved through multi-step sequences involving sulfones derived from this compound. The Julia-Kocienski olefination, for example, utilizes aryl sulfones to create alkenes, a key C=C bond-forming reaction. In this process, a sulfone is first deprotonated to form a carbanion, which then reacts with a carbonyl compound. The resulting intermediate eliminates the sulfonyl group to generate the alkene. Desulfurization reactions provide another route where the sulfonyl group is reductively removed after serving its purpose in directing other transformations, effectively facilitating a C-C bond formation elsewhere in the molecule. rsc.org

Catalytic Applications and Ligand Development from this compound Derivatives

The transformation of this compound into more complex sulfone and sulfonamide structures opens avenues for its use in catalysis, particularly in the development of specialized ligands for transition metals.

Sulfonamides are a critical class of compounds in medicinal chemistry and also serve as versatile ligands in catalysis. ekb.eg this compound can be readily converted into the corresponding sulfonyl chloride, typically by treatment with an oxidizing chlorinating agent. This reactive intermediate readily couples with primary or secondary amines to yield sulfonamides bearing the 1,3-benzodioxole moiety. ekb.eg The resulting sulfonamides can act as N-donor ligands, and the steric and electronic properties of the benzodioxole group can be used to tune the behavior of a metal catalyst. Similarly, sulfones containing additional donor atoms (e.g., ethers, amines) can be synthesized to create bidentate or multidentate ligands.

Table 2: Synthesis of Sulfonamides from Sodium Aryl Sulfinates

Amine SubstrateChlorinating AgentSolventTypical Yield
AnilineN-Chlorosuccinimide (NCS)Acetonitrile (B52724)Good to Excellent
BenzylamineOxalyl Chloride / cat. DMFDichloromethane (B109758)High
PyrrolidineTrichloroisocyanuric Acid (TCCA)Ethyl AcetateGood

The development of chiral sulfur-based ligands and catalysts is a significant area of research. While this compound is itself achiral, it can be a starting point for the synthesis of chiral sulfur compounds. For instance, it can be converted into prochiral sulfones or other derivatives that can then undergo asymmetric transformations. Recent advances have shown that prochiral sulfinates can be coupled with alcohols in an asymmetric condensation to produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are valuable intermediates that can be converted into a variety of other chiral sulfur-containing functional groups, such as sulfoxides or sulfoximines. nih.gov By applying this methodology, derivatives of this compound could potentially be used to generate novel chiral ligands for asymmetric catalysis, where the rigid benzodioxole backbone could impart specific steric constraints beneficial for enantioselective reactions.

Strategies for Introducing the Benzodioxole Moiety into Target Molecules

The primary utility of this compound in synthesis is as a vehicle for introducing the 1,3-benzodioxole-5-sulfonyl group or, after subsequent modification, the simple 1,3-benzodioxole-5-yl moiety into a target structure. The key strategies leverage the reactivity of the sulfinate functional group:

Sulfonylation: The most direct approach involves converting the sulfinate into a sulfone by reacting it with carbon-based electrophiles. This attaches the benzodioxole ring to the target molecule via a stable sulfonyl linker, which is itself a common pharmacophore.

Cross-Coupling Reactions: The benzodioxole ring can be functionalized with a halide (e.g., bromine), and this derivative can undergo transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net While not a direct use of the sulfinate, this highlights a complementary strategy where the sulfinate might be introduced before or after such C-C bond formations to build molecular complexity.

Radical Addition: By generating the 1,3-benzodioxole-5-sulfonyl radical, the moiety can be added to unsaturated systems. This is particularly useful for functionalizing alkenes and alkynes in an anti-Markovnikov fashion, providing access to regioisomers that are difficult to obtain through ionic pathways. researchgate.net

Through these methods, this compound provides a reliable and versatile platform for incorporating the biologically significant benzodioxole scaffold into a wide array of complex organic molecules.

Vii. Exploration of Sodium;1,3 Benzodioxole 5 Sulfinate in Materials Science Research

Role in Supramolecular Chemistry and Self-Assembly

There is no information available in the scientific literature regarding the participation of sodium;1,3-benzodioxole-5-sulfinate in supramolecular chemistry or self-assembly processes. The potential for this compound to act as a building block in the construction of larger, organized molecular structures has not been explored.

Viii. Future Research Directions and Emerging Opportunities for Sodium;1,3 Benzodioxole 5 Sulfinate

Novel Synthetic Approaches and Catalyst Development

The synthesis of sodium sulfinates has traditionally relied on methods like the reduction of sulfonyl chlorides. nih.gov However, the future of benzodioxole sulfinate chemistry will likely be shaped by more sophisticated and efficient catalytic systems that offer milder conditions and broader substrate compatibility.

Advanced Catalytic Systems: Recent breakthroughs in catalysis offer significant promise. For instance, Ni/photoredox dual catalysis has been successfully employed to forge C-S bonds using aryl sulfinate salts at room temperature under base-free conditions. rsc.org Similarly, copper-catalyzed methods have been developed for preparing masked aryl sulfinates from aryl iodides and bromides under mild, base-free conditions. acs.org Adapting these methodologies for the synthesis of sodium;1,3-benzodioxole-5-sulfinate from corresponding halogenated benzodioxole precursors could provide more efficient and functional-group-tolerant synthetic routes.

SO₂ Surrogates: The use of SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has emerged as a convenient method for synthesizing sodium arylsulfinates from aryl bromides. nih.gov This approach involves the in situ generation of an aryl magnesium or aryl lithium reagent, which is then trapped with the surrogate. nih.gov Applying this to 5-bromo-1,3-benzodioxole could streamline the production of the target sulfinate.

Enantioselective Catalysis: While this compound itself is achiral, its subsequent reactions can generate chiral centers. The development of catalytic enantioselective methods for sulfinate chemistry is a burgeoning field. For example, the catalytic dynamic resolution of sulfinyl derivatives has been achieved using chiral amine catalysts to produce enantiomerically enriched sulfinate esters. acs.org Future work could focus on developing chiral catalysts that enable stereoselective transformations starting from benzodioxole sulfinate, opening doors to the synthesis of optically active pharmaceutical intermediates.

Untapped Reactivity Patterns and Mechanistic Discoveries

Sodium sulfinates are recognized as remarkably versatile reagents, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govrsc.org The full reactive potential of the sulfonyl radical derived from this compound remains a rich area for discovery.

Multicomponent Reactions: Photocatalytic multicomponent reactions involving sodium sulfinates, alkenes (like styrenes), and CO₂ have been developed to create complex β-sulfonylated carboxylic acids. uni-regensburg.de Exploring the participation of this compound in such reactions could lead to novel molecular scaffolds incorporating the benzodioxole motif, which is present in many biologically active compounds. nih.gov The sulfone group in these products can also act as a versatile leaving group, enabling further synthetic diversification. uni-regensburg.de

Desulfinylative Cross-Coupling: Palladium-catalyzed desulfinylative cross-coupling reactions of sodium aryl-sulfinates with aryl halides have proven effective for creating biaryl compounds under mild conditions without the need for additives or co-catalysts. acs.org Applying this to this compound would provide a direct route to 5-aryl-1,3-benzodioxole derivatives, which are important substructures in natural products and pharmaceuticals.

Mechanistic Insights: A deeper understanding of the reaction mechanisms is crucial for innovation. For the photocatalytic generation of sulfonyl radicals from sulfinates, a plausible mechanism involves the reductive quenching of an excited photocatalyst by the sulfinate. uni-regensburg.de Further mechanistic investigations, potentially using isotopic labeling and computational studies, could elucidate the specific pathways involved in the reactions of benzodioxole sulfinate, leading to improved reaction control and the discovery of entirely new transformations. uni-regensburg.denih.gov

Interdisciplinary Research Avenues in Chemical Sciences

The unique structure of this compound positions it at the intersection of several chemical disciplines, including medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry and Drug Discovery: Organosulfur compounds are ubiquitous in pharmaceuticals, serving as crucial components in antibiotics and as bioisosteres for other functional groups. princeton.edujmchemsci.combritannica.com The 1,3-benzodioxole (B145889) nucleus is also a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities. nih.gov The convergence of these two features makes this compound an attractive starting material for generating libraries of novel compounds for biological screening. Its ability to serve as a precursor for sulfonamides, sulfones, and other sulfur-containing groups allows for the late-stage functionalization of complex molecules, a valuable strategy in modern drug development. nih.govprinceton.eduresearchgate.net

Materials Science: The electronic properties of organosulfur compounds have been harnessed to create functional materials, such as polythiophenes that can conduct electricity. britannica.com The oxidation of sulfur in certain benzothiophene (B83047) derivatives has been shown to alter crystal packing and photophysical properties. nih.gov Investigating the incorporation of the benzodioxole sulfinate moiety into polymeric or crystalline structures could lead to new materials with tailored electronic, optical, or thermal properties.

Chemical Biology: Sulfonyl fluorides, readily accessible from sulfinates, are known to engage in Sulfur(VI)-Fluoride Exchange (SuFEx) "click chemistry". princeton.edu This reaction has growing applications in bioconjugation and materials science. princeton.edu Converting this compound into its corresponding sulfonyl fluoride (B91410) would create a powerful chemical probe for use in biological systems, enabling the labeling and tracking of biomolecules.

Challenges and Perspectives in Benzodioxole Sulfinate Research

Despite the immense opportunities, research into this compound is not without its challenges.

Oxidative Lability: A primary challenge in working with sulfinates is their susceptibility to oxidation. princeton.edu Developing robust synthetic protocols that prevent the facile oxidation of the sulfinate to the corresponding sulfonate is critical for achieving high yields and product purity. This may require careful control of atmospheric conditions and the choice of reagents.

Selectivity Issues: The innate radical reactivity of sulfinate-derived intermediates can pose challenges in achieving high regioselectivity, particularly in reactions with complex aromatic or heteroaromatic scaffolds. nih.gov Furthermore, reactions involving the benzodioxole ring must contend with potential side reactions, such as cleavage of the methylenedioxy bridge under certain acidic or demethylating conditions, a known frustration in related syntheses. sciencemadness.org

Future Perspectives: Overcoming these challenges will require the development of highly selective and mild catalytic systems. The future of benzodioxole sulfinate research will likely focus on designing catalysts that can control the reactivity of sulfonyl radicals with high precision and tolerate the sensitive benzodioxole moiety. The continued exploration of photoredox and electrochemical methods, which often operate under exceptionally mild conditions, holds particular promise. rsc.org Success in this area will unlock the full potential of this compound as a versatile building block for creating high-value molecules for a wide range of scientific applications.

Q & A

Q. What are the established synthetic routes for sodium 1,3-benzodioxole-5-sulfinate, and what key parameters influence yield?

Sodium 1,3-benzodioxole-5-sulfinate is typically synthesized via sulfonation of 1,3-benzodioxole followed by reduction and salt formation. Key parameters include:

  • Temperature control : Excess heat during sulfonation (e.g., using chlorosulfonic acid) can lead to side reactions like ring sulfonation or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride intermediate stability, while aqueous NaOH is critical for sulfinate salt precipitation .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%), but residual moisture must be minimized to avoid hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing sodium 1,3-benzodioxole-5-sulfinate?

  • NMR : 1^1H NMR (D2_2O) shows aromatic protons at δ 6.8–7.2 ppm and dihydrobenzodioxole protons at δ 4.2–4.5 ppm. 13^{13}C NMR confirms the sulfinate group’s electronic effects on the aromatic ring .
  • FT-IR : Strong bands at 1120 cm1^{-1} (S=O asymmetric stretch) and 1040 cm1^{-1} (S-O symmetric stretch) validate the sulfinate moiety .
  • Elemental analysis : Sodium content (≈11%) and sulfur (≈15%) should align with theoretical values (C7_7H5_5NaO4_4S) .

Q. What are the stability and storage considerations for this compound?

  • Light sensitivity : Degrades under UV exposure; store in amber glass with inert gas (N2_2/Ar) .
  • Moisture control : Hygroscopic nature necessitates desiccators with silica gel or P2_2O5_5 .
  • Temperature : Stable at room temperature but avoid prolonged storage >30°C to prevent sulfinate oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity under different conditions?

Discrepancies in reactivity (e.g., nucleophilic vs. radical pathways) often arise from solvent polarity, temperature, or trace metal contaminants. Methodological approaches include:

  • Controlled replicates : Systematically vary solvents (DMSO vs. THF) and additives (e.g., TEMPO for radical trapping) to isolate mechanisms .
  • Computational modeling : DFT studies can predict sulfinate’s frontier molecular orbitals, explaining its dual role as a nucleophile or single-electron donor .
  • In situ monitoring : Use Raman spectroscopy or ESR to detect transient intermediates during reactions .

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

  • Protecting groups : Mask the sulfinate with trimethylsilyl chloride to prevent premature reactivity in acidic/basic conditions .
  • Sequential reactions : Prioritize sulfinate coupling (e.g., with aryl halides) before introducing sensitive functional groups (e.g., aldehydes) .
  • Scale-up challenges : Use flow chemistry to control exothermic steps (e.g., sulfonation) and improve reproducibility .

Q. How to design experiments to elucidate the mechanism of sulfinate transfer reactions?

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to distinguish between concerted vs. stepwise pathways .
  • Cross-over experiments : Mix isotopically labeled sulfinates (e.g., 34^{34}S) to track sulfur transfer in catalytic cycles .
  • Electrochemical analysis : Cyclic voltammetry reveals sulfinate’s redox potentials, correlating with its ability to participate in SET processes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on sulfinate’s catalytic activity?

  • Meta-analysis : Compare literature data using standardized metrics (e.g., turnover frequency, TOF) while accounting for variables like catalyst loading and solvent .
  • Error source identification : Test for common contaminants (e.g., residual chloride from synthesis) via ion chromatography .
  • Collaborative validation : Reproduce key studies across independent labs to isolate procedural artifacts .

Methodological Resources

  • Literature search : Use SciFinder or Reaxys with queries like "sodium 1,3-benzodioxole-5-sulfinate AND reaction mechanism" to filter high-impact studies .
  • Safety protocols : Follow GHS guidelines (H302, H315) for handling; neutralize waste with CaCO3_3 before disposal .

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